molecular formula C32H42O4Si B15075270 (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione CAS No. 173864-65-8

(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione

Cat. No.: B15075270
CAS No.: 173864-65-8
M. Wt: 518.8 g/mol
InChI Key: GXNDGUMRRXZKFM-WPTCTQSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrocycloocta[C]furan ring system, which is functionalized with a tert-butyl(diphenyl)silyl ether group and a methylbutyl side chain. The stereochemistry of the molecule is defined by multiple chiral centers, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrocycloocta[C]furan ring, introduction of the tert-butyl(diphenyl)silyl ether group, and the stereoselective addition of the methylbutyl side chain. Reaction conditions often involve the use of strong bases, protecting groups, and chiral catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different stereoisomers.

    Substitution: The tert-butyl(diphenyl)silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alcohol or amine.

Scientific Research Applications

(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione: has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model system for studying stereoselective reactions.

    Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with biological targets.

    Industry: It may find applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and molecular targets involved would depend on the specific context of its use, such as in a biological assay or therapeutic application.

Comparison with Similar Compounds

Similar compounds to (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione include other tetrahydrocycloocta[C]furan derivatives and molecules with similar functional groups. These compounds can be compared based on their chemical reactivity, biological activity, and physical properties. The unique combination of the tert-butyl(diphenyl)silyl ether group and the specific stereochemistry of the molecule sets it apart from other similar compounds, potentially offering distinct advantages in certain applications.

Properties

CAS No.

173864-65-8

Molecular Formula

C32H42O4Si

Molecular Weight

518.8 g/mol

IUPAC Name

(3aE,6S,9S,9aR)-9-[(2R)-5-[tert-butyl(diphenyl)silyl]oxypentan-2-yl]-6-methyl-1,5,6,7,9,9a-hexahydrocycloocta[c]furan-3,8-dione

InChI

InChI=1S/C32H42O4Si/c1-23-18-19-27-28(22-35-31(27)34)30(29(33)21-23)24(2)13-12-20-36-37(32(3,4)5,25-14-8-6-9-15-25)26-16-10-7-11-17-26/h6-11,14-17,19,23-24,28,30H,12-13,18,20-22H2,1-5H3/b27-19+/t23-,24+,28-,30-/m0/s1

InChI Key

GXNDGUMRRXZKFM-WPTCTQSXSA-N

Isomeric SMILES

C[C@H]1C/C=C/2\[C@H](COC2=O)[C@@H](C(=O)C1)[C@H](C)CCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Canonical SMILES

CC1CC=C2C(COC2=O)C(C(=O)C1)C(C)CCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.